molecular formula C23H20N2O6S B12035104 Ethyl 5-(4-acetoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 313966-49-3

Ethyl 5-(4-acetoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12035104
CAS No.: 313966-49-3
M. Wt: 452.5 g/mol
InChI Key: HADNMBSQWBYIQB-LDADJPATSA-N
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Description

Ethyl 5-(4-acetoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a furan ring, and an acetoxyphenyl group. Such compounds are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-acetoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a base or acid catalyst.

    Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction with a suitable aldehyde or ketone.

    Acetylation of the Phenyl Group: The acetoxyphenyl group is formed by acetylation of a phenol derivative using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized reaction conditions, including the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-acetoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-acetoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-hydroxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl 5-(4-methoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

Ethyl 5-(4-acetoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to the presence of the acetoxy group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

313966-49-3

Molecular Formula

C23H20N2O6S

Molecular Weight

452.5 g/mol

IUPAC Name

ethyl (2E)-5-(4-acetyloxyphenyl)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H20N2O6S/c1-4-29-22(28)19-13(2)24-23-25(21(27)18(32-23)12-17-6-5-11-30-17)20(19)15-7-9-16(10-8-15)31-14(3)26/h5-12,20H,4H2,1-3H3/b18-12+

InChI Key

HADNMBSQWBYIQB-LDADJPATSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C\C4=CC=CO4)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CC=CO4)S2)C

Origin of Product

United States

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